Clinical Efficacy and Tolerability vs. Placebo in Stage 1 Hypertension: SAME Trial Data
In a 12-week randomized, double-blind, placebo-controlled trial (SAME Trial), amlodipine mesylate 5 mg once daily produced a statistically significant and clinically meaningful reduction in both systolic and diastolic blood pressure compared to placebo in Filipino patients with stage 1 hypertension [1]. This study provides direct, placebo-controlled efficacy evidence for the mesylate salt, complementing the established clinical profile of amlodipine besylate.
| Evidence Dimension | Change in blood pressure after 12 weeks of treatment |
|---|---|
| Target Compound Data | Systolic: 142.21 mmHg to 120.33 mmHg (Δ -21.88 mmHg); Diastolic: 88.36 mmHg to 75.53 mmHg (Δ -12.83 mmHg) |
| Comparator Or Baseline | Placebo: Systolic: 141.56 mmHg to 130.47 mmHg (Δ -11.09 mmHg); Diastolic: 89.58 mmHg to 82.47 mmHg (Δ -7.11 mmHg) |
| Quantified Difference | Systolic difference vs. placebo: p=0.008; Diastolic difference vs. placebo: p=0.009 |
| Conditions | 12-week multicenter randomized double-blind placebo-controlled trial; 70 patients with JNC 7 stage 1 hypertension; 5 mg once daily oral dosing |
Why This Matters
This placebo-controlled trial establishes the standalone clinical efficacy of amlodipine mesylate, providing direct evidence for research applications requiring a validated mesylate salt reference standard rather than reliance on extrapolated besylate data.
- [1] Ruiz RL, Espallardo NL, Soria MLJ, Nicodemus JAC. Study of Amlodipine mesylate in stage 1 hypertensive adult ambulatory patients: A multi-center randomized, double-blind, placebo-controlled efficacy trial (SAME Trial). Filipino Family Physician. 2009;47(1):1-12. View Source
